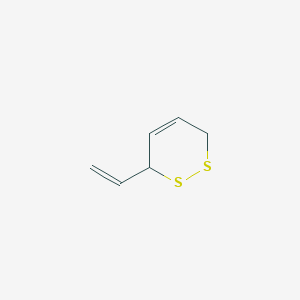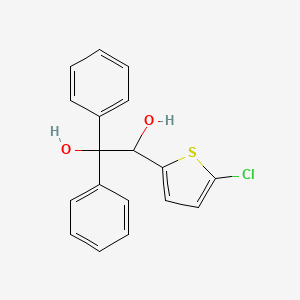
Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate is an organic compound characterized by a cyclohexene ring substituted with two 4-chlorophenyl groups and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Michael addition reaction with methyl acrylate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond in the cyclohexene ring to a single bond.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Similar in structure but lacks the chlorophenyl groups.
4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde: Shares the cyclohexene ring but has different substituents.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: Contains phenyl groups but differs in the position and type of substituents.
Uniqueness
Methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
62544-06-3 |
|---|---|
Molecular Formula |
C20H18Cl2O2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 3,4-bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H18Cl2O2/c1-24-20(23)15-6-11-18(13-2-7-16(21)8-3-13)19(12-15)14-4-9-17(22)10-5-14/h2-5,7-10,15H,6,11-12H2,1H3 |
InChI Key |
PSMBHZFSTXIDOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=C(C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one](/img/structure/B14527297.png)


![1-[(2-Oxo-2H-1-benzopyran-6-yl)methyl]pyridin-1-ium bromide](/img/structure/B14527324.png)

![9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14527333.png)
![2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide](/img/structure/B14527336.png)



![Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]-](/img/structure/B14527352.png)
![1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene](/img/structure/B14527362.png)


